molecular formula C18H15FN2O2S B6124587 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole

3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole

Cat. No. B6124587
M. Wt: 342.4 g/mol
InChI Key: XGGQEOGYBVRQEJ-UHFFFAOYSA-N
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Description

3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole, also known as FITM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of neuroscience. FITM is a selective inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that is responsible for the breakdown of endocannabinoids, which are molecules that play a crucial role in the regulation of various physiological processes, including pain, appetite, and mood.

Mechanism of Action

3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole works by selectively inhibiting FAAH, which is responsible for the breakdown of endocannabinoids. By inhibiting FAAH, 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole increases the levels of endocannabinoids in the brain, which can then bind to cannabinoid receptors and modulate various physiological processes.
Biochemical and Physiological Effects:
3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole has been shown to have a number of biochemical and physiological effects, including the modulation of pain, anxiety, and appetite. Studies have also shown that 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole can improve memory and cognitive function, and may have potential applications in the treatment of neurological disorders such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole is its selectivity for FAAH, which allows for the specific modulation of endocannabinoid levels without affecting other physiological processes. However, one of the limitations of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole is its relatively low potency compared to other FAAH inhibitors, which may require higher concentrations to achieve the desired effects.

Future Directions

There are a number of future directions for research on 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole, including the development of more potent FAAH inhibitors, the study of the role of endocannabinoids in various physiological processes, and the potential applications of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole in the treatment of neurological disorders. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole and its potential limitations.

Synthesis Methods

The synthesis method of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole involves a series of chemical reactions, starting with the reaction between 2-(2-fluorophenyl)pyrrolidine and 2-bromoacetylthiophene to form the intermediate compound, 3-{[2-(2-fluorophenyl)pyrrolidin-1-yl]methyl}-5-(2-thienyl)isoxazole. This intermediate is then subjected to a series of reactions, including hydrogenation, bromination, and deprotection, to yield the final product, 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole.

Scientific Research Applications

3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole has been extensively studied for its potential applications in the field of neuroscience. One of the most promising applications of 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole is its use as a tool to study the role of endocannabinoids in various physiological processes. By inhibiting FAAH, 3-{[2-(2-fluorophenyl)-1-pyrrolidinyl]carbonyl}-5-(2-thienyl)isoxazole increases the levels of endocannabinoids in the brain, which can then be studied to gain insights into their role in various physiological processes.

properties

IUPAC Name

[2-(2-fluorophenyl)pyrrolidin-1-yl]-(5-thiophen-2-yl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c19-13-6-2-1-5-12(13)15-7-3-9-21(15)18(22)14-11-16(23-20-14)17-8-4-10-24-17/h1-2,4-6,8,10-11,15H,3,7,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGGQEOGYBVRQEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C2=NOC(=C2)C3=CC=CS3)C4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[2-(2-Fluorophenyl)pyrrolidine-1-carbonyl]-5-(thiophen-2-YL)-1,2-oxazole

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